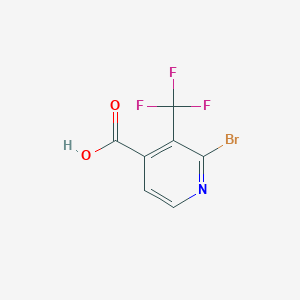

2-Bromo-3-(trifluoromethyl)isonicotinic acid

説明

特性

IUPAC Name |

2-bromo-3-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-4(7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWUAUGXIWPVLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Step 1: Preparation of 2-Chloronicotinic Acid Derivative

- Starting from commercially available 2-chloronicotinic acid, the compound can be activated for further substitution reactions.

- Alternatively, 2-chloronicotinic acid can be synthesized via chlorination of nicotinic acid under controlled conditions.

Step 2: Trifluoromethylation

- The trifluoromethyl group is introduced using a trifluoromethylating reagent, such as trifluoromethyl trimethylsilane (TMS-CF₃), in the presence of a catalytic system (e.g., copper iodide and 1,10-phenanthroline) in a polar aprotic solvent like DMF.

- This step often employs a Lewis acid or transition metal catalysis to facilitate the nucleophilic substitution of the chlorine atom with the trifluoromethyl group, resulting in 2-trifluoromethyl-3-chloronicotinic acid or related intermediates.

Step 3: Bromination

- The trifluoromethylated intermediate undergoes selective bromination at the 3-position of the pyridine ring, typically using N-bromosuccinimide (NBS) under radical conditions or via electrophilic aromatic substitution, yielding 2-bromo-3-(trifluoromethyl)isonicotinic acid .

Step 4: Oxidation to Acid

- If the intermediate is in the form of a methyl or other precursor, oxidation (e.g., using potassium permanganate or chromium-based oxidants) converts it into the corresponding carboxylic acid.

Direct Construction via Cyclocondensation of Trifluoromethyl-Containing Building Blocks

Method Overview:

This strategy involves cyclocondensation reactions utilizing trifluoromethyl-containing precursors, such as ethyl 2,2,2-trifluoroacetate, with suitable nitrogen sources.

Step 1: Synthesis of Trifluoromethyl-Substituted Pyridine Ring

- Cyclocondensation of trifluoromethyl ketones with amidines or related nitrogen sources can produce substituted pyridines bearing trifluoromethyl groups.

Step 2: Bromination and Functionalization

- Subsequent bromination at specific positions on the pyridine ring is achieved via electrophilic substitution, often using NBS or similar brominating agents.

Step 3: Oxidation to Acid

- Final oxidation steps convert the substituted pyridine into the corresponding carboxylic acid, yielding 2-bromo-3-(trifluoromethyl)isonicotinic acid .

Industrial-Scale Synthesis: Vapor-Phase Chlorination and Fluorination

Method Overview:

Recent patents describe vapor-phase chlorination and fluorination techniques, especially for producing trifluoromethylated pyridine intermediates, which can then be brominated and oxidized.

Process Highlights:

- Use of transition metal catalysts (e.g., iron fluoride) for chlorination/fluorination of methylpyridines.

- Control of reaction conditions (temperature, molar ratios) to optimize yield and selectivity.

- Bromination of the trifluoromethylated pyridine intermediates using NBS or similar reagents.

Data Table: Summary of Preparation Methods

Research Findings and Notes:

- Patents and industrial processes emphasize vapor-phase chlorination/fluorination for large-scale synthesis, offering high yield and operational efficiency.

- Recent advances include the use of transition metal catalysts to control selectivity during halogenation and trifluoromethylation.

- Key intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine** serve as versatile precursors for subsequent functionalization.

化学反応の分析

Types of Reactions

2-Bromo-3-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base and under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinic acid derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

科学的研究の応用

2-Bromo-3-(trifluoromethyl)isonicotinic acid has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

作用機序

The mechanism of action of 2-Bromo-3-(trifluoromethyl)isonicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

類似化合物との比較

Key Observations :

- Positional Isomerism : The bromo and trifluoromethyl groups' positions significantly influence reactivity. For example, 2-bromo-5-(trifluoromethyl)isonicotinic acid (CAS 823222-03-3) exhibits lower steric hindrance than the target compound due to the -CF₃ group at C5 instead of C3 .

- Functional Group Diversity : Hydroxyl-containing analogs (e.g., 5-bromo-2-hydroxyisonicotinic acid) exhibit enhanced hydrogen-bonding capacity, which may improve solubility in polar solvents but reduce lipophilicity .

Physicochemical and Reactivity Comparison

Stability and Reactivity

- 2-Bromo-3-(trifluoromethyl)isonicotinic acid: The -CF₃ group enhances resistance to oxidative degradation compared to non-fluorinated analogs. However, it may react with strong oxidizers, releasing toxic byproducts like hydrogen bromide .

- 2-Bromo-5-(trifluoromethyl)isonicotinic acid : Similar stability but with reduced steric hindrance at the C5 position, enabling easier functionalization in cross-coupling reactions .

- 2-Bromo-3-fluoroisonicotinic acid : Lower thermal stability due to weaker C-F bonds compared to C-CF₃ bonds .

生物活性

2-Bromo-3-(trifluoromethyl)isonicotinic acid (CAS Number: 1227579-93-2) is a derivative of isonicotinic acid characterized by the presence of a bromine atom and a trifluoromethyl group at the 2 and 3 positions of the pyridine ring, respectively. This unique structure enhances its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and agrochemicals. This article discusses the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₇H₃BrF₃NO₂

- Molecular Weight : 251.00 g/mol

- Structure : The compound features a pyridine ring with specific substitutions that influence its biological interactions.

Biological Activities

Research indicates that 2-Bromo-3-(trifluoromethyl)isonicotinic acid exhibits various biological activities, including:

-

Antimicrobial Activity :

- The compound has been investigated for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli.

- Minimum Inhibitory Concentrations (MICs) have been reported, demonstrating its potential as an antimicrobial agent. For instance, it has shown comparable efficacy to isoniazid against M. tuberculosis with MIC values ranging from 1 to 2 μM .

-

Anticancer Properties :

- Studies have evaluated its cytotoxic effects against multiple cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer). The compound demonstrated IC50 values lower than those of standard chemotherapeutics like Doxorubicin, indicating significant anticancer potential .

- The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better cellular uptake and activity against tumors .

-

Enzyme Inhibition :

- The compound interacts with various enzymes, potentially modulating their activity. This interaction is crucial for understanding its mechanism in biological systems.

The mechanism by which 2-Bromo-3-(trifluoromethyl)isonicotinic acid exerts its biological effects is multifaceted:

- Binding Affinity : The bromine and trifluoromethyl groups enhance binding affinity to biological targets such as enzymes and receptors, leading to modulation of their activity.

- Cellular Pathways : It influences cellular pathways involved in microbial resistance and cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table compares 2-Bromo-3-(trifluoromethyl)isonicotinic acid with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | MIC (μM) | IC50 (μM) | Activity Type |

|---|---|---|---|---|

| 2-Bromo-3-(trifluoromethyl)isonicotinic acid | 1227579-93-2 | 1–2 | <44.4 | Antimicrobial, Anticancer |

| 2-Bromo-5-(trifluoromethyl)isonicotinic acid | 1211530-89-0 | Not reported | Not reported | Antimicrobial |

| 5-(Trifluoromethyl)pyridine-3-carboxylic acid | 131747-40-5 | Not reported | Not reported | Antimicrobial |

Case Studies

- Antimycobacterial Activity : A study evaluated the antimycobacterial activity of various isonicotinic derivatives, including 2-Bromo-3-(trifluoromethyl)isonicotinic acid. It was found to possess significant activity against Mycobacterium tuberculosis, with MIC values indicating strong potential for further development as an anti-tuberculosis agent .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that the compound exhibited potent growth inhibition, particularly in lung and colon cancer models. Its mechanism was linked to enhanced apoptosis in cancer cells compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3-(trifluoromethyl)isonicotinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common synthetic approach involves halogenation and trifluoromethylation of isonicotinic acid derivatives. For example, ethyl 2,2,2-trifluoroacetate can serve as a precursor for introducing the trifluoromethyl group, followed by bromination at the 2-position using reagents like N-bromosuccinimide (NBS) under controlled conditions . Optimizing stoichiometry (e.g., molar ratios of brominating agents) and temperature (e.g., 0–5°C for bromination) is critical to minimize side reactions (e.g., over-halogenation). Purification via recrystallization or column chromatography is recommended, with yields typically ranging from 60–80% depending on solvent polarity and reaction time.

Q. How should researchers handle and store 2-Bromo-3-(trifluoromethyl)isonicotinic acid to ensure safety and stability?

- Methodological Answer : The compound is a skin and eye irritant (Category 2/2A) and may cause respiratory toxicity (Category 3). Key precautions include:

- Handling : Use fume hoods, wear nitrile gloves, and avoid dust generation. If exposed, rinse skin/eyes with water for 15 minutes .

- Storage : Store in airtight containers at 0–6°C to prevent decomposition. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (LC-MS) for trace impurities.

- Structural Confirmation :

- NMR : , , and NMR to verify substitution patterns (e.g., bromine at C2, trifluoromethyl at C3).

- FT-IR : Peaks at ~1700 cm (carboxylic acid C=O stretch) and 1100–1200 cm (C-F stretches) .

- Thermal Stability : Isothermal thermogravimetry (TGA) to assess decomposition temperatures and sublimation enthalpies (e.g., ΔsubH ≈ 135 kJ·mol, though discrepancies in literature require validation via multiple methods) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties, such as sublimation enthalpies or solubility?

- Methodological Answer : Contradictory data (e.g., sublimation enthalpies for pyridinecarboxylic acid isomers) arise from variations in experimental setups. To address this:

- Reproducibility : Use standardized methods like TGA with TA Instruments SDTQ600, ensuring consistent heating rates (e.g., 5°C·min) and sample mass calibration .

- Solubility Modeling : Apply linear Gibbs energy relationships (e.g., Abraham descriptors) to predict solubility in organic solvents. For example, isonicotinic acid derivatives show higher solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen-bonding interactions .

Q. What are the mechanistic insights into its reactivity in forming pharmaceutical intermediates, such as kinase inhibitors?

- Methodological Answer : The compound acts as a key intermediate in drugs like naporafenib. Its carboxylic acid group facilitates coupling reactions (e.g., amide bond formation with aryl amines), while the bromine atom enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups. Advanced studies should:

- Monitor Reactivity : Use in situ -NMR to track trifluoromethyl group stability under acidic/basic conditions.

- Optimize Catalysts : Screen Pd-based catalysts (e.g., Pd(PPh)) for coupling efficiency, noting that electron-withdrawing groups (e.g., -CF) may reduce reaction rates .

Q. How can computational methods predict its biological activity or metabolic pathways?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, a site targeted by isonicotinic acid derivatives) .

- Metabolism Prediction : Apply QSAR models to identify potential oxidation sites (e.g., CYP450-mediated dehalogenation) or glucuronidation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。